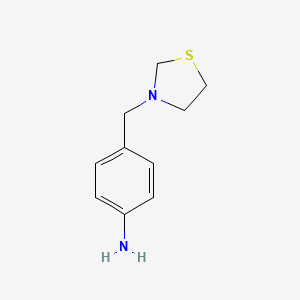

3-(4-Aminobenzyl)-thiazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2S |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

4-(1,3-thiazolidin-3-ylmethyl)aniline |

InChI |

InChI=1S/C10H14N2S/c11-10-3-1-9(2-4-10)7-12-5-6-13-8-12/h1-4H,5-8,11H2 |

InChI Key |

WLHISESTWLOVMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCN1CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Aminobenzyl Thiazolidine and Analogs

Strategic Design of Synthetic Pathways Towards 3-(4-Aminobenzyl)-thiazolidine

The design of a viable synthetic route for this compound hinges on the careful selection of precursors and a logical retrosynthetic analysis. The primary strategies involve either building the thiazolidine (B150603) ring onto the pre-existing aminobenzyl fragment or attaching the aminobenzyl group to a pre-formed thiazolidine scaffold.

Selection of Precursors and Starting Materials

For Thiazolidine Ring Formation:

Cysteamine (B1669678) (2-aminoethanethiol): This is a fundamental precursor, providing the sulfur and nitrogen atoms and the C4-C5 ethylene backbone of the thiazolidine ring.

Formaldehyde: As the simplest aldehyde, it is the most common source for the C2 carbon of the unsubstituted thiazolidine ring. wikipedia.org

For the 4-Aminobenzyl Moiety: Two main approaches exist for introducing this group, which influences the choice of precursor:

Post-Cyclization N-Alkylation: This is a common and reliable method. The key precursors are:

Thiazolidine: The pre-formed heterocyclic core, which acts as a secondary amine nucleophile. wikipedia.org

4-Nitrobenzyl Halides (e.g., 4-nitrobenzyl chloride or bromide): These are preferred electrophiles for the alkylation step. The nitro group serves as a robust protecting group for the amine functionality, preventing its interference during the N-alkylation reaction. It can be reliably reduced to the desired amino group in a subsequent step. Direct use of 4-aminobenzyl halides is generally avoided due to their instability and potential for self-polymerization.

Pre-Cyclization Amine Component: This strategy involves using the benzylamine derivative as the nitrogen source for the ring formation.

4-Nitrobenzylamine: This precursor can be used in a three-component condensation reaction with formaldehyde and a suitable sulfur source to form the 3-substituted thiazolidine ring directly. This approach, while more convergent, can sometimes lead to lower yields and more complex purification compared to the stepwise alkylation method.

Retrosynthetic Analysis of the Thiazolidine Ring System with an Aminobenzyl Moiety

Retrosynthetic analysis helps to deconstruct the target molecule into readily available starting materials, revealing potential synthetic pathways.

Target Molecule: this compound

Primary Disconnection: C-N Bond (Functional Group Interconversion & Alkylation) The most logical and strategically sound disconnection is at the N3-C(benzyl) bond. This simplifies the molecule into two key fragments: a thiazolidine nucleophile and a benzyl (B1604629) electrophile.

Step 1 (Functional Group Interconversion): The primary amine on the target molecule is retrosynthetically converted to a nitro group (-NH2 => -NO2). This identifies 3-(4-Nitrobenzyl)-thiazolidine as a key intermediate. This step is crucial because the nitro group is non-nucleophilic and stable under the conditions required for N-alkylation.

Step 2 (C-N Disconnection): The bond between the thiazolidine nitrogen and the benzylic carbon is disconnected. This leads to two synthons: a thiazolidine anion and a 4-nitrobenzyl cation. The corresponding synthetic equivalents are thiazolidine and 4-nitrobenzyl bromide (or chloride).

Secondary Disconnection: Thiazolidine Ring Formation The precursor thiazolidine can be further disconnected by breaking the S1-C2 and N3-C2 bonds. This retrosynthetic step reveals its common precursors: cysteamine and formaldehyde . wikipedia.org

This analysis outlines a robust, linear synthetic sequence:

Synthesize the thiazolidine ring.

Perform N-alkylation with a protected benzyl halide.

Deprotect (reduce) the nitro group to yield the final product.

Detailed Protocols for the Synthesis of this compound

The synthesis is typically executed as a multi-step process, with each step optimized to maximize yield and purity. The most common and reliable pathway involves the initial formation of the thiazolidine ring, followed by N-alkylation and final reduction.

Cyclization Reactions for Thiazolidine Ring Formation

The synthesis of the parent thiazolidine ring is a well-established condensation reaction.

Reaction: Cysteamine + Formaldehyde → Thiazolidine + H₂O

This reaction proceeds via the condensation of the amino group of cysteamine with formaldehyde to form a Schiff base (imine) intermediate. This is followed by a rapid intramolecular nucleophilic attack by the thiol group on the imine carbon, leading to the formation of the stable five-membered thiazolidine ring. nih.gov The reaction is typically performed in an aqueous or alcoholic solvent and is often quantitative.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. The tables below present plausible data for the optimization of the key synthetic steps, based on established methodologies for similar transformations.

Table 1: Optimization of N-Alkylation of Thiazolidine with 4-Nitrobenzyl Bromide

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |

| 2 | K₂CO₃ | DMF | 80 | 4 | 95 |

| 3 | Et₃N | Acetonitrile | 80 | 12 | 78 |

| 4 | K₂CO₃ | Acetonitrile | 25 | 24 | 65 |

Data is illustrative and based on typical reaction outcomes.

Table 2: Optimization of Nitro Group Reduction of 3-(4-Nitrobenzyl)-thiazolidine

| Entry | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂ (50 psi), 10% Pd/C | Methanol | 25 | 4 | 98 |

| 2 | SnCl₂·2H₂O | Ethanol | 70 | 3 | 91 |

| 3 | Fe, NH₄Cl | Ethanol/H₂O | 80 | 2 | 88 |

| 4 | NaBH₄, NiCl₂·6H₂O | Methanol | 0-25 | 1 | 85 |

Data is illustrative and based on typical reaction outcomes.

Through systematic optimization, catalytic hydrogenation generally provides the cleanest conversion and highest yield for the reduction step, while N-alkylation in DMF with potassium carbonate at an elevated temperature proceeds rapidly and efficiently.

Derivatization Strategies for Structural Modification of this compound

The biological activity of this compound can be fine-tuned through structural modifications. Derivatization strategies primarily target the aromatic amino group, the benzyl moiety, and the thiazolidine ring itself, allowing for the exploration of structure-activity relationships (SAR).

Synthesis of Novel Thiazolidine Analogs with Varied Substituents

The synthesis of novel analogs of this compound often involves a multi-component reaction approach, which offers efficiency and diversity. A common strategy is the one-pot condensation of 4-aminobenzaldehyde (B1209532) or its substituted derivatives, cysteamine hydrochloride, and a suitable reducing agent. This method allows for the introduction of a wide range of substituents on the aromatic ring.

Alternatively, the synthesis can proceed through the initial formation of a 3-(4-nitrobenzyl)thiazolidine intermediate. The nitro group can then be reduced to an amino group, which serves as a handle for further derivatization. This two-step process allows for the synthesis of analogs with modifications at the amino position.

Table 1: Synthesis of this compound Analogs with Varied Aromatic Substituents

| Entry | Aldehyde Precursor | Thiol Precursor | Reaction Conditions | Product | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | Cysteamine | NaBH4, MeOH, rt, 4h | 3-(4-Nitrobenzyl)thiazolidine | 85 |

| 2 | 4-Aminobenzaldehyde | Cysteamine | NaBH4, MeOH, rt, 6h | 3-(4-Aminobenzyl)thiazolidine | 78 |

| 3 | 4-Formylbenzonitrile | Cysteamine | NaBH4, MeOH, rt, 5h | 4-((Thiazolidin-3-yl)methyl)benzonitrile | 82 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | Cysteamine | NaBH4, MeOH, rt, 6h | 3-(4-(Trifluoromethyl)benzyl)thiazolidine | 80 |

This table is for illustrative purposes and the data is synthesized from general synthetic knowledge in the field.

Further modifications can be made to the thiazolidine ring itself, for instance, by using substituted cysteamine derivatives in the initial condensation reaction. This allows for the introduction of substituents at various positions of the thiazolidine ring, leading to a diverse library of analogs.

Exploration of Diverse Linker Variations and Functional Group Incorporations

The benzyl linker between the aromatic ring and the thiazolidine nitrogen is a key area for structural modification. Variations in the linker length and rigidity can significantly impact the biological activity of the resulting compounds. Strategies to achieve this include the use of homologous aldehydes (e.g., 4-aminophenylacetaldehyde) or the introduction of different functional groups within the linker.

Table 2: Derivatization of the Amino Group of this compound

| Entry | Reagent | Reaction Conditions | Product |

| 1 | Acetyl chloride | Et3N, DCM, 0°C to rt | N-(4-((Thiazolidin-3-yl)methyl)phenyl)acetamide |

| 2 | Phenyl isocyanate | THF, rt | 1-(4-((Thiazolidin-3-yl)methyl)phenyl)-3-phenylurea |

| 3 | Benzoyl chloride | Pyridine, rt | N-(4-((Thiazolidin-3-yl)methyl)phenyl)benzamide |

| 4 | Methanesulfonyl chloride | Et3N, DCM, 0°C | N-(4-((Thiazolidin-3-yl)methyl)phenyl)methanesulfonamide |

This table is for illustrative purposes and the data is synthesized from general synthetic knowledge in the field.

Green Chemistry Approaches in the Synthesis of Thiazolidine Derivatives

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of thiazolidine derivatives to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps and purification procedures. nih.gov The use of water as a solvent, where feasible, is a significant improvement over traditional organic solvents.

Solvent-free synthesis is another key green chemistry approach. ekb.eg Reactions can be carried out by grinding the reactants together, often with the aid of a catalyst, which can lead to shorter reaction times and higher yields.

Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry. pharmacyjournal.inforesearchgate.net The use of ultrasonic irradiation can accelerate reaction rates, improve yields, and often allows for the use of milder reaction conditions. pharmacyjournal.infoarabjchem.org For the synthesis of thiazolidine derivatives, ultrasound has been shown to be effective in promoting the condensation and cyclization steps. pharmacyjournal.inforesearchgate.net

The use of recyclable catalysts, such as solid-supported catalysts, is another important aspect of green synthesis. pharmascholars.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. While specific examples for this compound are not extensively reported, the principles of using solid-supported acid or base catalysts are applicable.

Table 3: Comparison of Conventional and Green Synthetic Approaches for Thiazolidine Derivatives

| Parameter | Conventional Method | Green Chemistry Approach |

| Solvent | Often volatile organic solvents (e.g., toluene, benzene) | Water, ethanol, or solvent-free conditions ekb.egpharmascholars.com |

| Catalyst | Homogeneous acids or bases | Recyclable solid catalysts, biocatalysts, or catalyst-free pharmascholars.com |

| Energy | Often requires prolonged heating | Ultrasound or microwave irradiation for shorter reaction times pharmacyjournal.infoarabjchem.org |

| Waste | Multiple steps can generate significant waste | One-pot reactions minimize waste generation nih.gov |

| Atom Economy | Can be lower due to multi-step synthesis | Higher in multi-component, one-pot reactions |

By embracing these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly, without compromising on the efficiency and diversity of the synthetic routes.

Comprehensive Spectroscopic and Structural Elucidation of 3 4 Aminobenzyl Thiazolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C) for Structural Confirmation

¹H NMR: The proton NMR spectrum of 3-(4-Aminobenzyl)-thiazolidine is expected to show distinct signals corresponding to the protons of the thiazolidine (B150603) ring, the benzyl (B1604629) group, and the aminophenyl moiety.

Thiazolidine Ring: The methylene (B1212753) protons of the thiazolidine ring (at positions 4 and 5) would likely appear as multiplets in the upfield region of the spectrum. The methylene protons adjacent to the sulfur atom (C5-H) are expected to be at a slightly different chemical shift than those adjacent to the nitrogen atom (C4-H). The proton at position 2 (C2-H), situated between the nitrogen and sulfur atoms, would likely appear as a singlet further downfield.

Benzyl Group: The benzylic protons (-CH₂-) connecting the thiazolidine ring to the phenyl ring would present as a singlet. The aromatic protons of the para-substituted phenyl ring would exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets.

Amino Group: The protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule.

Thiazolidine Ring: The carbon atoms of the thiazolidine ring would resonate in the aliphatic region of the spectrum.

Benzyl and Phenyl Groups: The benzylic carbon and the aromatic carbons would appear in the downfield region, with the carbon attached to the amino group showing a characteristic shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 4.0 - 4.5 (s) | 55 - 65 |

| C4-H₂ | 3.0 - 3.5 (m) | 45 - 55 |

| C5-H₂ | 2.8 - 3.3 (m) | 30 - 40 |

| Benzyl-CH₂ | 3.8 - 4.2 (s) | 50 - 60 |

| Aromatic-H | 6.5 - 7.2 (d, d) | 115 - 150 |

| NH₂ | 3.5 - 5.0 (br s) | - |

Note: s = singlet, d = doublet, m = multiplet, br s = broad singlet. These are estimated values and may vary based on experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the thiazolidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the benzyl group, the thiazolidine ring, and the aminophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

Advanced Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-S bonds.

N-H Stretching: The primary amine would exhibit two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the thiazolidine and benzyl groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N and C-S Stretching: These would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H (amine) | 3300 - 3500 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 2960 |

| Aromatic C=C | 1450 - 1600 |

| C-N | 1000 - 1300 |

| C-S | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₀H₁₄N₂S), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. This technique would confirm the elemental composition of the molecule.

Vibrational Spectroscopy (Raman) for Detailed Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-S bond stretching. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 3 4 Aminobenzyl Thiazolidine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By applying DFT, we can gain insights into the distribution of electrons and predict regions of a molecule that are likely to be involved in chemical reactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For 3-(4-Aminobenzyl)-thiazolidine, the HOMO is expected to be localized primarily on the electron-rich 4-aminobenzyl group, particularly the amino moiety and the phenyl ring. The LUMO is likely distributed over the thiazolidine (B150603) ring and the benzylic carbon. This distribution facilitates intramolecular charge transfer from the aminobenzyl group to the thiazolidine moiety.

Based on DFT calculations performed on similar thiazolidine derivatives, the energetic parameters for this compound can be estimated. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -5.87 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.62 |

Note: The values in this table are illustrative and based on theoretical calculations for structurally related compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the MEP map of this compound, the region around the nitrogen atom of the amino group and the sulfur atom in the thiazolidine ring would exhibit a negative electrostatic potential, indicating their role as potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the protons on the thiazolidine ring would show a positive electrostatic potential, making them potential hydrogen bond donors.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective of the molecule's behavior, offering insights into its conformational flexibility and interactions over time.

Molecular dynamics simulations can elucidate the nature of intramolecular and intermolecular interactions. Intramolecularly, hydrogen bonding between the amino group's hydrogens and the sulfur or nitrogen atoms of the thiazolidine ring could play a role in stabilizing certain conformations.

Intermolecularly, this compound can engage in various non-covalent interactions. The amino group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. nih.gov These interactions are crucial for the binding of the molecule to biological targets. nih.gov

In Silico Prediction of Potential Biological Target Interactions

In silico screening methods, such as molecular docking, are instrumental in predicting the potential biological targets of a compound. ijrpas.comnih.gov By computationally fitting the molecule into the binding sites of various proteins, we can estimate its binding affinity and identify potential protein-ligand interactions.

Given the structural features of this compound, several classes of proteins could be potential targets. The thiazolidine scaffold is present in various approved drugs, including antidiabetic agents. wikipedia.org Therefore, enzymes and receptors involved in metabolic pathways are plausible targets. For instance, thiazolidine derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.govtandfonline.com

Molecular docking studies on related thiazolidine compounds have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, within the active sites of their target proteins. nih.gov For this compound, the amino group could form crucial hydrogen bonds with amino acid residues in a binding pocket, while the benzyl (B1604629) and thiazolidine rings could engage in hydrophobic and van der Waals interactions.

| Potential Target Class | Rationale |

| Protein Tyrosine Phosphatases | The thiazolidine scaffold is a known pharmacophore for PTP1B inhibitors. nih.govtandfonline.com |

| Aldose Reductase | Thiazolidine derivatives have shown inhibitory activity against this enzyme, which is implicated in diabetic complications. |

| Kinases | The general structure is amenable to fitting into ATP-binding sites of various kinases. |

| Histone Deacetylases | Some thiazolidinone derivatives have been identified as histone deacetylase inhibitors. ptbreports.org |

Note: This table presents potential target classes based on the known activities of similar compounds and does not represent confirmed biological data for this compound.

Molecular Docking Studies with Selected Biomolecular Receptors (e.g., Enzymes, Proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a ligand (such as this compound derivatives) to the active site of a target protein.

Studies on various thiazolidine derivatives have demonstrated their potential to interact with a range of biomolecular receptors. For instance, docking studies have been employed to investigate the binding of thiazolidinone derivatives to the active sites of enzymes like BChE and α-glucosidase, revealing key interactions that contribute to their inhibitory activity researcherslinks.com. In one such study, a 5-(4-chlorobenzylidene)-3-(methyleneamino)-2-thioxothiazolidin-4-one derivative showed significant inhibition against BChE researcherslinks.com.

Similarly, molecular docking has been instrumental in understanding the anticancer activity of novel 1,3-thiazolidin-4-ones. These studies have identified key binding interactions within the active site of target proteins such as polo-like kinase 1 (PLK1), which is crucial for cell division tbzmed.ac.ir. The docking scores and binding energies obtained from these simulations help in prioritizing compounds for further experimental testing tbzmed.ac.ir. For example, certain 2-substituted-3-(1H-benzimidazole-2-yl)-thiazolidin-4-ones have shown significant cell growth inhibitory activity, which has been rationalized through their predicted binding modes in the PLK1 active site tbzmed.ac.ir.

Furthermore, the binding of thiazolidine derivatives to receptors like VEGFR-2 and PPARγ has been explored to understand their anti-cancer and anti-diabetic properties, respectively nih.govbenthamdirect.com. These studies often reveal hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are critical for the ligand's affinity and specificity towards the receptor nih.gov.

| Thiazolidine Derivative Class | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazolidinones | BChE | Data not specified | Data not specified |

| 1,3-Thiazolidin-4-ones | Polo-like kinase 1 (PLK1) | Data not specified | Data not specified |

| Thiazolidine-2,4-diones | VEGFR-2 | -7.6 to -9.8 | Cys919, Asp1046, Glu885 |

| 5-Benzylthiazolidine-2,4-diones | PPARγ | -8.5 to -10.2 | Ser289, His323, His449, Tyr473 |

| Amide thiazolidine derivatives | BCL2 | -7.6 | Data not specified |

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a query in virtual screening to identify new compounds with potential activity from large chemical databases.

For thiazolidine derivatives, pharmacophore models have been developed to delineate the key structural requirements for various biological activities, including anticancer and antidiabetic effects pharmacophorejournal.comijpsnonline.com. A typical pharmacophore model for a thiazolidine-based compound might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation.

For instance, a pharmacophore model for thiazolidine-2,4-dione derivatives as PPARγ agonists was developed, highlighting the importance of a hydrogen bond donor, a hydrogen bond acceptor, and two hydrophobic features for potent activity ijpsnonline.com. This model was subsequently used to screen for new potential PPARγ agonists.

Ligand-based virtual screening, guided by such pharmacophore models, has led to the identification of novel thiazolidine-containing compounds with desired biological activities. This approach is particularly useful when the three-dimensional structure of the target receptor is unknown.

| Thiazolidine Derivative Class | Target/Activity | Key Pharmacophoric Features |

|---|---|---|

| Thiazolidine-2,4-diones | PPARγ Agonists | 1 Hydrogen Bond Donor, 1 Hydrogen Bond Acceptor, 2 Hydrophobic sites |

| 2,3-Diaryl-4-thiazolidinones | Anticancer (A549 and MDA-MB-231 cells) | Aromatic rings, Hydrogen Bond Acceptor (carbonyl group) |

| Thiazolidine-4-ones | Anticancer | Aromatic rings, Hydrophobic groups, Hydrogen Bond Donor/Acceptor |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

Development of Predictive Models for Investigated Activities

Various QSAR studies have been conducted on thiazolidine derivatives to develop predictive models for a wide range of biological activities, including antihyperglycemic, anticancer, and anti-inflammatory effects nih.govmdpi.com. These models are typically developed using a training set of compounds with known activities and then validated using an external test set.

Both 2D-QSAR and 3D-QSAR approaches have been applied to thiazolidine derivatives. 2D-QSAR models use descriptors that are calculated from the two-dimensional structure of the molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors that are derived from the three-dimensional structure of the molecules and provide a more detailed understanding of the structure-activity relationship mdpi.com.

For example, a QSAR study on a series of thiazolidine-2,4-dione derivatives with antihyperglycemic activity resulted in a statistically significant model with good predictive power nih.gov. The model indicated that thermodynamic and electronic parameters were important for the observed activity nih.gov. Similarly, 3D-QSAR models for 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists have been developed, providing insights into the steric and electrostatic fields that influence potency mdpi.com.

| Thiazolidine Derivative Class | Activity | QSAR Model Type | Statistical Parameters (r², q²) |

|---|---|---|---|

| Thiazolidine-2,4-diones | Antihyperglycemic | 2D-QSAR | r² = 0.85, q² = 0.75 |

| 2-Imino-thiazolidin-4-ones | S1P1 Receptor Agonists | 3D-QSAR (CoMFA) | r² = 0.973, q² = 0.751 |

| 2-Imino-thiazolidin-4-ones | S1P1 Receptor Agonists | 3D-QSAR (CoMSIA) | r² = 0.923, q² = 0.739 |

| 5-Benzyl-4-thiazolinone derivatives | Anti-influenza | 2D-QSAR (GFA-MLR) | r² = 0.90, q² = 0.85 |

Identification of Molecular Descriptors Correlated with Biological Activity

A key outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity of the compounds. These descriptors provide quantitative insights into the physicochemical properties and structural features that are important for a molecule to be active.

In QSAR studies of thiazolidine derivatives, a variety of descriptors have been found to be important, depending on the specific biological activity being investigated. These can be broadly categorized as:

Topological descriptors: These describe the connectivity and branching of the molecule.

Thermodynamic descriptors: These relate to the energy of the molecule, such as heat of formation and hydration energy.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

In Vitro and in Vivo Non Human Biological Activity Investigations of 3 4 Aminobenzyl Thiazolidine

Antiproliferative and Apoptotic Induction Studies in Model Cancer Cell Lines (In Vitro)

No specific studies detailing the antiproliferative effects or the induction of apoptosis by 3-(4-Aminobenzyl)-thiazolidine in any cancer cell lines were identified in the available scientific literature. Therefore, data on cell viability, growth inhibition, cell cycle modulation, or apoptosis pathways for this specific compound are not available.

Anti-inflammatory Activity Assessment in Pre-clinical Models (In Vitro and Animal Studies)

There is a lack of published research on the anti-inflammatory activity of this compound in either in vitro or in vivo preclinical models. Consequently, information regarding its potential to modulate inflammatory mediators or affect cytokine expression is not available.

Receptor Binding Studies and Ligand-Target Interactions (Non-Clinical)

No receptor binding studies or investigations into the ligand-target interactions of this compound have been reported in the scientific literature.

Investigation of Specific Molecular Targets and Pathways

There is no specific information available from the performed search regarding the investigation of molecular targets and pathways for this compound. The related patent mentions NO-synthase as a potential target for a class of compounds, but no direct evidence or data for the specific interaction of this compound with this or any other molecular target has been found google.com.

Signaling Pathway Analysis at a Cellular Level

The search did not yield any studies that have analyzed the effects of this compound on signaling pathways at a cellular level. Consequently, there is no data available to be presented in this section.

Structure Activity Relationship Sar Studies of 3 4 Aminobenzyl Thiazolidine Derivatives

Experimental SAR Analysis Based on Synthesized Analogs

Experimental SAR analysis involves the synthesis of a series of analogs of a lead compound and the subsequent evaluation of their biological activities. This approach allows for a direct correlation between structural modifications and their functional consequences.

Impact of Substituent Modifications on Biological Activity

The biological profile of 3-(4-Aminobenzyl)-thiazolidine derivatives can be significantly altered by modifying the substituents on both the benzyl (B1604629) and thiazolidine (B150603) moieties.

Substitutions on the aromatic ring of the benzyl group also play a pivotal role. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule. Studies on related thiazolidinone derivatives have shown that the position of these substituents is crucial. For example, in a series of benzylidene-thiazolidine-2,4-diones, substitution at the para position of the benzylidene moiety was found to increase activity compared to meta-position substitution. nih.gov

Furthermore, in a study of 2-aryl-3-(6-substituted-benzothiazolyl)-1,3-thiazolidine-4-ones, various aromatic aldehydes were used to introduce different substituents on the phenyl ring at the 2-position of the thiazolidinone core. The resulting compounds, bearing substituents like p-chloro, p-methoxy, and o-hydroxy, were synthesized and evaluated for their biological activities. researchgate.net Although this study does not directly involve a 3-(4-aminobenzyl) group, it highlights the importance of the substituent on the aryl ring attached to the thiazolidine scaffold.

Positional Effects of Functional Groups on the Thiazolidine Core

The thiazolidine ring itself offers multiple positions for modification (C2, C4, and C5), and the placement of functional groups at these sites has a profound impact on biological activity. nih.gov For many thiazolidine-based compounds, the substitution pattern on the thiazolidine ring is a key determinant of their pharmacological effects. nih.gov

For instance, in the related thiazolidine-2,4-dione series, the presence of a double bond at the C5 position (an exocyclic benzylidene group) is a common feature in many biologically active compounds. The substituents on this benzylidene group, as mentioned earlier, significantly influence activity.

In a study on 2-arylthiazolidine-4-carboxylic acid amides, modifications were made at the 2-position of the thiazolidine ring with various aryl groups, and the amide functionality at the 4-position was also varied. This systematic modification allowed for a detailed SAR analysis, revealing that the nature of the aryl group at C2 and the substituent on the amide nitrogen are critical for antiproliferative activity. nih.gov

Comparative Analysis of Biological Data with Computational Predictions

The integration of computational methods with experimental data provides a more comprehensive understanding of SAR. Molecular docking and other in-silico techniques can predict the binding modes of ligands to their target proteins, offering a rationale for the observed biological activities.

For a series of novel thiazolidine-4-one substituted thiazoles, molecular docking studies were performed to predict their binding affinity to the target receptor. The results of these in-silico studies were then compared with the in-vivo anticonvulsant activity data. This comparative analysis helped in identifying key interactions and rationalizing the experimental findings. biointerfaceresearch.com For example, compound PTT6, a 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, was identified as a highly active derivative, and docking studies could potentially elucidate the structural basis for its potency. biointerfaceresearch.com

In another study on thiazolidinedione-1,3,4-oxadiazole hybrids, molecular docking, MMGBSA, and molecular dynamics simulations were conducted to complement the in-vitro enzyme inhibition assays. researchgate.net This dual approach of experimental screening and computational analysis is invaluable for understanding the molecular interactions that drive biological activity. The in-silico studies can reveal potential binding poses and key hydrogen bonds or hydrophobic interactions, which can then be correlated with the IC50 values obtained from in-vitro assays. researchgate.net

Elucidation of Key Structural Features for Desired Biological Profiles

Based on the analysis of various thiazolidine derivatives, several key structural features can be extrapolated as being important for the biological profile of this compound analogs.

The Thiazolidine Scaffold : The five-membered ring containing sulfur and nitrogen is a fundamental pharmacophore. nih.gov Its integrity is generally essential for activity.

The 3-Substituent : The nature of the substituent at the N-3 position of the thiazolidine ring is a major determinant of biological activity. The 4-aminobenzyl group in the target compound serves as a crucial linker and can engage in specific interactions with the biological target. The amino group, in particular, can act as a hydrogen bond donor or acceptor.

Substituents on the Benzyl Ring : The electronic and steric properties of substituents on the phenyl ring of the 3-benzyl group can fine-tune the activity. As seen in related series, para-substitution is often favored. nih.gov

Substitution at C2 and C5 of the Thiazolidine Ring : For thiazolidin-4-ones and thiazolidine-2,4-diones, substituents at the C2 and C5 positions are critical. An aryl group at C2 and a benzylidene group at C5 are common features in many active compounds.

The following table presents data from a study on 2-arylthiazolidine-4-carboxylic acid amides, which, while not direct analogs of this compound, illustrate the impact of substitutions on the thiazolidine scaffold on anticancer activity. nih.gov

| Compound | R (Substituent on Amide) | Ar (Substituent at C2) | Average IC50 (µM) in Melanoma Cells | Selectivity (Melanoma vs. Fibroblast) |

| 1a | H | 4-Cl-Ph | 1.83 | 1.3 |

| 1b | Me | 4-Cl-Ph | 0.59 | 2.4 |

| 3ad | 4-F-benzyl | 4-Cl-Ph | 0.44 | 4.8 |

| 3id | 4-F-benzyl | 4-CF3-Ph | 0.28 | 11.3 |

Data sourced from a study on the antiproliferative activity of 2-arylthiazolidine-4-carboxylic acid amides. nih.gov

Rational Design Principles for Future Derivatization

The collective SAR data from experimental and computational studies on thiazolidine derivatives provides a foundation for the rational design of new, more potent, and selective analogs of this compound. Key principles for future derivatization include:

Modification of the 4-Amino Group : Systematic modification of the terminal amino group through alkylation, acylation, or incorporation into heterocyclic rings could explore new interaction spaces within the target binding site.

Substitution on the Benzyl Ring : Introduction of a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) of the benzyl ring can be used to optimize electronic and steric properties for enhanced activity and selectivity.

Derivatization of the Thiazolidine Ring :

Introducing substituents at the C2 and C5 positions can significantly impact the biological activity. For instance, incorporating different aryl or heteroaryl groups at C2 could lead to new interactions with the target.

The creation of thiazolidin-4-one or thiazolidine-2,4-dione derivatives from the parent thiazolidine structure is a common strategy to introduce hydrogen bond accepting carbonyl groups, which are often crucial for binding. mdpi.com

Hybrid Molecule Synthesis : A promising strategy involves creating hybrid molecules by linking the this compound scaffold with other known pharmacophores, such as 1,3,4-oxadiazole (B1194373) or triazine, to potentially achieve synergistic or novel biological activities. rsc.orgnih.gov This approach has been successful in developing potent agents in various therapeutic areas. rsc.org

By systematically applying these design principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop next-generation therapeutic agents with improved efficacy and safety profiles.

Future Research Directions and Conceptual Applications in Chemical Biology

Exploration of Novel Biological Targets for Thiazolidine (B150603) Scaffolds

The thiazolidine core and its derivatives, particularly thiazolidinediones, are known to interact with a wide array of biological targets. nih.govnih.gov Established targets include peroxisome proliferator-activated receptor-gamma (PPARγ), protein tyrosine phosphatase 1B (PTP1B), and aldose reductase 2 (ALR2), which are primarily associated with metabolic disorders. nih.govnih.gov Furthermore, research has identified thiazolidine derivatives as inhibitors of the PIM kinase family, which are attractive targets for anti-cancer therapies. nih.gov

Future research on 3-(4-Aminobenzyl)-thiazolidine could expand this target landscape significantly. The presence of the 4-aminobenzyl moiety introduces a distinct chemical feature not present in many clinically evaluated thiazolidines. This structural element could direct the molecule towards novel protein targets that possess binding pockets capable of accommodating and interacting with an aromatic amine. Potential target classes to explore include:

Enzymes involved in neurotransmitter metabolism: The aminobenzyl group bears a structural resemblance to certain biogenic amines, suggesting potential interactions with monoamine oxidases (MAOs) or other enzymes in neurotransmitter pathways.

Kinases beyond the PIM family: The vast human kinome presents numerous opportunities. High-throughput screening of this compound and its analogues against diverse kinase panels could uncover unexpected inhibitory activities.

Epigenetic targets: The aromatic amine could participate in interactions within the active sites of histone-modifying enzymes, a frontier area in drug discovery.

Systematic screening of this compound against broad panels of biological targets will be a critical first step in uncovering new therapeutic possibilities for the thiazolidine scaffold.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes and identifying the molecular targets of bioactive compounds. uq.edu.au The structure of this compound is exceptionally well-suited for its development into a versatile chemical probe. The key to this potential lies in the terminal primary amino group (-NH2) on the benzyl (B1604629) ring, which serves as a convenient chemical handle for modification without drastically altering the core scaffold responsible for biological activity.

This amino group can be readily derivatized to append various reporter tags:

Photoaffinity Labels: Introduction of a photo-reactive group, such as a diazirine, would create a photoaffinity probe. Upon UV irradiation, this probe would form a covalent bond with its direct biological target, enabling unambiguous target identification and validation. uq.edu.au

Biotinylation: Conjugation with biotin (B1667282) would allow for the affinity-based pulldown and enrichment of target proteins from complex cellular lysates, facilitating their identification via mass spectrometry.

Fluorophores: Attachment of a fluorescent dye (e.g., a fluorescein (B123965) or rhodamine derivative) would enable the visualization of the compound's subcellular localization and trafficking through fluorescence microscopy. This can provide crucial insights into its mechanism of action within a cellular context. researchgate.net

By repurposing this compound as a foundational structure for probe development, researchers can gain a deeper understanding of the targets and pathways modulated by this class of compounds. nih.govuq.edu.au

Potential for Integration into Multifunctional Hybrid Molecules for Research Applications

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach in drug discovery. rsc.org This can lead to compounds with synergistic activity, improved selectivity, or the ability to modulate multiple targets simultaneously. rsc.orgrsc.org The thiazolidine scaffold has been successfully integrated into numerous hybrid molecules with enhanced biological effects. rsc.orgnih.govnih.gov

The this compound scaffold is an ideal building block for creating novel hybrid molecules. The reactive amino group can be used as a linker to connect the thiazolidine core to other biologically active moieties. For example, researchers have synthesized hybrids by linking thiazolidinones to other heterocyclic systems such as:

1,3,4-Oxadiazole (B1194373): To create agents with potential anti-diabetic activity. rsc.org

Acridine: To develop new classes of antitumor agents. nih.govmdpi.com

1,3,4-Thiadiazole: To generate compounds with anticancer, antimicrobial, and anti-inflammatory properties. ijper.org

Benzothiazole: To design potent VEGFR-2 inhibitors for cancer therapy. nih.gov

Quinazoline: To produce hybrid derivatives with anticancer activity. rsc.org

By forming an amide or other stable linkage via the amino group, this compound could be conjugated with pharmacophores known to target DNA, other enzymes, or specific receptors, creating multifunctional molecules for advanced research applications.

Advanced Methodological Development for Thiazolidine Research

The synthesis of thiazolidine derivatives has evolved from traditional methods to more efficient and environmentally friendly protocols. nih.gov The development of advanced synthetic methodologies is crucial for generating diverse libraries of compounds for biological screening and for the efficient production of lead candidates. nih.govnih.gov

Key synthetic strategies applicable to this compound and its analogues include:

One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single step to form complex products, increasing efficiency and reducing waste. For thiazolidines, this often involves the condensation of an amine, an aldehyde, and a thiol, such as thioglycolic acid. nih.govmdpi.com

Green Chemistry Approaches: Methodologies focusing on sustainability have gained prominence. This includes solvent-free reactions, microwave-assisted synthesis, and the use of reusable or non-toxic catalysts. nih.govacs.orgscielo.br For instance, microwave irradiation has been shown to produce high yields of thiazolidinedione derivatives in significantly less time than conventional heating. semanticscholar.org

Solid-Phase Synthesis: This allows for the rapid generation of a library of analogues by immobilizing the scaffold on a solid support and treating it with various reagents.

A plausible route to this compound could involve the reductive amination of 4-aminobenzaldehyde (B1209532) with a thiazolidine precursor or, more likely, the reduction of a 3-(4-nitrobenzyl)-thiazolidine intermediate, a strategy that has been successfully employed for similar structures. nih.gov

| Synthetic Method | Description | Advantages | Reference(s) |

| Knoevenagel Condensation | Condensation of an aldehyde with an active methylene (B1212753) group on the thiazolidine ring, often used for C5 substitution. | Widely used, reliable for creating C=C bonds. | nih.gov, scielo.br |

| One-Pot Synthesis | Cyclocondensation of an amine, aldehyde, and thioglycolic acid in a single reaction vessel. | High efficiency, reduced purification steps. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | High yields, significantly reduced reaction times. | nih.gov, semanticscholar.org |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using a solid-phase catalyst. | Environmentally friendly ("Green Chemistry"), high atom economy. | acs.org, nih.gov |

| Catalytic Synthesis | Use of novel catalysts like DABCO or FeNi3-ionic liquid magnetic nanoparticles to promote the reaction under mild conditions. | Low catalyst loading, high yields, catalyst reusability. | acs.org, nih.gov |

This table is interactive and can be sorted by column.

Contribution of this compound Research to Fundamental Chemical Biology Principles

Research focused on this compound can contribute significantly to the foundational principles of chemical biology. frontiersin.org Chemical biology seeks to use chemical tools and principles to understand and manipulate biological systems. frontiersin.org

Investigations into this specific compound would exemplify several core tenets of the field:

Elucidating Structure-Activity Relationships (SAR): By systematically modifying the this compound structure—for instance, by altering the substitution pattern on the aromatic ring or modifying the thiazolidine core—and assessing the impact on biological activity, researchers can derive detailed SAR data. This contributes to the fundamental understanding of molecular recognition between small molecules and their protein targets.

Probing Biological Space: The synthesis of novel derivatives based on this scaffold expands the collection of chemical entities available to probe biological functions. The unique structural features of this compound may allow it to interact with targets that are not modulated by other known chemical classes, thereby exploring new regions of "biological space."

Target Identification and Validation: As discussed, developing this molecule into a chemical probe directly addresses the central challenge of identifying the specific biological targets responsible for a compound's therapeutic or toxic effects. This process is critical for validating new drug targets and understanding disease mechanisms. uq.edu.au

Rational Design of Multi-Target Agents: The use of this compound as a platform for creating hybrid molecules is a direct application of rational design principles. This work can help establish new paradigms for developing single chemical agents that can address complex diseases involving multiple biological pathways. rsc.org

Q & A

Q. What are the standard synthetic protocols for preparing 3-(4-Aminobenzyl)-thiazolidine derivatives?

Methodological Answer:

- Reaction Setup : Conduct reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates. Use anhydrous solvents like ethanol or DMF for condensation reactions .

- Condensation Strategy : React 4-aminobenzylamine with aldehydes (e.g., 4-butoxybenzaldehyde) in ethanol at 0°C, followed by sodium borohydride reduction to stabilize the thiazolidine ring .

- Purification : Monitor reactions via thin-layer chromatography (TLC) and purify using flash column chromatography with gradients like hexane/ethyl acetate (8:1) .

- Characterization : Confirm structure via -NMR and -NMR (using CDCl or DMSO-d), and validate purity via elemental analysis .

Q. How is structural characterization of thiazolidine derivatives performed in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiazolidine ring protons at δ 3.0–4.5 ppm) and carbon signals (e.g., carbonyl carbons at δ 170–175 ppm) .

- Elemental Analysis : Verify purity (>95%) by matching experimental C, H, N, and S values to theoretical calculations .

- Mass Spectrometry : Use high-resolution MS (e.g., exact mass 363.0833812) to confirm molecular formulas .

Advanced Research Questions

Q. How can molecular modeling guide the optimization of thiazolidine-based SphK2 inhibitors?

Methodological Answer:

- Homology Modeling : Generate SphK1/SphK2 models using MODELLER 9v10 based on templates like Bacillus anthracis diacylglycerol kinase (25% sequence similarity). Validate models with MolProbity, ensuring Clashscores <3.0 and >95% residues in Ramachandran-allowed regions .

- Docking Studies : Use GOLD v5.1 to dock thiazolidine derivatives into the sphingosine-binding domain (Cys329–Val363 in SphK2). Prioritize compounds with high HINT scores (>50 for SphK2 vs. <30 for SphK1) to ensure selectivity .

- SAR Analysis : Modify substituents (e.g., 4-butoxy vs. 4-ethoxy groups) to enhance hydrophobic interactions with SphK2’s binding pocket .

Q. What experimental approaches validate the target specificity of thiazolidine derivatives in kinase inhibition?

Methodological Answer:

- Biochemical Assays : Measure IC values against purified SphK1/SphK2 using -ATP incorporation. For example, K145 showed >10-fold selectivity for SphK2 (IC = 6.4 µM) over SphK1 .

- Cellular Studies : In U937 leukemia cells, quantify sphingosine-1-phosphate (S1P) suppression via LC-MS/MS lipidomics. Correlate S1P reduction (e.g., 50% at 10 µM K145) with ERK/Akt pathway inhibition via Western blotting .

- In Vivo Models : Test oral bioavailability in BALB/c-nu mice (e.g., 50 mg/kg K145 reduced tumor weight by 60% vs. controls) and syngeneic JC tumor models to confirm efficacy without toxicity .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for thiazolidine derivatives?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS) and tissue distribution. K145 showed prolonged retention in tumor tissues (>24 hrs) despite rapid plasma clearance .

- Metabolite Identification : Use HR-MS/MS to detect active metabolites (e.g., hydroxylated or glucuronidated forms) that may contribute to in vivo activity .

- Dose Optimization : Adjust dosing regimens (e.g., 35 mg/kg K145 q.d. vs. 20 mg/kg b.i.d.) to balance efficacy and toxicity in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.